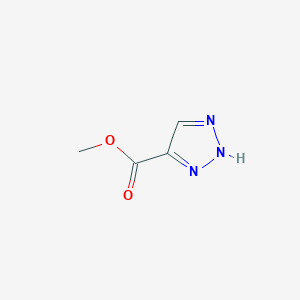

methyl 1H-1,2,3-triazole-4-carboxylate

Overview

Description

Methyl 1H-1,2,4-triazole-3-carboxylate is a chemical compound with the empirical formula C4H5N3O2 and a molecular weight of 127.10 g/mol . It is a white crystalline solid that plays a significant role in organic synthesis and pharmaceutical research .

Synthesis Analysis

This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid through esterification with methanol . The resulting methyl ester serves as a precursor for various nucleoside analogues, including the antiviral drug Ribavirin .

Molecular Structure Analysis

The crystal structure of methyl 1H-1,2,4-triazole-3-carboxylate has been studied. It features a triazole ring system with a carboxylate group attached to one of the nitrogen atoms. The precise arrangement of atoms within the crystal lattice provides insights into its stability and reactivity .

Chemical Reactions Analysis

- Nucleoside Analogue Formation : Methyl 1H-1,2,4-triazole-3-carboxylate serves as a building block for nucleoside analogues used in antiviral and anticancer drugs .

Physical And Chemical Properties Analysis

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been investigated for their potential as anticonvulsants, antibiotics, and anticancer agents . These compounds exhibit high chemical stability, aromatic character, and hydrogen bonding ability, making them attractive candidates for drug development.

Click Chemistry and Bioconjugation

The 1,2,3-triazole scaffold is a cornerstone of click chemistry, a powerful synthetic approach for linking molecular fragments. Methyl 1H-1,2,3-triazole-4-carboxylate derivatives participate in copper-catalyzed 1,3-dipolar cycloadditions, enabling efficient bioconjugation and the creation of bioactive molecules .

Materials Science and Polymer Chemistry

Researchers explore 1,2,3-triazoles for their role in materials science. These compounds contribute to the design of functional polymers, including those used in drug delivery systems, sensors, and coatings. Methyl 1H-1,2,3-triazole-4-carboxylate derivatives can be incorporated into polymer backbones to impart specific properties .

Fluorescent Imaging and Chemical Biology

Fluorescent probes based on 1,2,3-triazoles enable visualization of biological processes. Methyl 1H-1,2,3-triazole-4-carboxylate derivatives can be functionalized with fluorophores, allowing researchers to track cellular events, protein localization, and enzyme activity .

Nucleoside Analogue Synthesis

Methyl 1H-1,2,3-triazole-4-carboxylate serves as a precursor for nucleoside analogues. For example, it plays a role in the synthesis of Ribavirin, an antiviral medication used to treat RNA viruses .

Mechanism of Action

Target of Action

Triazole derivatives have been known to inhibit the p450-dependent enzyme (cyp 51), which is involved in ergosterol synthesis . Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to antifungal effects .

Mode of Action

Triazole compounds generally interact with their targets by binding to the active site, leading to inhibition of the target’s function . In the case of CYP 51, this results in the inhibition of ergosterol synthesis .

Biochemical Pathways

Based on the known effects of triazole compounds, it can be inferred that the compound may affect the ergosterol synthesis pathway . The inhibition of this pathway can lead to disruption of the fungal cell membrane, leading to antifungal effects .

Result of Action

Based on the known effects of triazole compounds, it can be inferred that the compound may lead to disruption of the fungal cell membrane due to inhibition of ergosterol synthesis .

Action Environment

It is known that the stability and efficacy of many compounds can be affected by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the molecular structure of methyl 1H-1,2,3-triazole-4-carboxylate look like?

A1: Methyl 1H-1,2,3-triazole-4-carboxylate features a nearly planar structure. This essentially planar conformation has been observed in multiple X-ray crystallographic studies. [, ]

Q2: What are the intermolecular interactions observed in the crystal structure of methyl 1H-1,2,3-triazole-4-carboxylate?

A2: The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. These hydrogen bonds link molecules together, influencing the crystal packing. Additionally, π–π stacking interactions between the triazole rings further contribute to the crystal structure stability. [, ]

Q3: Can you provide spectroscopic data for methyl 1H-1,2,3-triazole-4-carboxylate or its derivatives?

A3: While spectroscopic data for the unsubstituted methyl 1H-1,2,3-triazole-4-carboxylate is limited in the provided papers, detailed spectroscopic characterization, including IR, 1H NMR, 13C NMR, and TOF MS ES+, has been reported for ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate. This derivative shows a peak at 245.1244 in the mass spectrum, consistent with its molecular formula C13H15N3O2. []

Q4: Are there any applications of methyl 1H-1,2,3-triazole-4-carboxylate derivatives in material science?

A4: Yes, research suggests that ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate exhibits corrosion inhibition properties on carbon steel in CO2-saturated NaCl solutions. Electrochemical Impedance Spectroscopy (EIS) studies show a corrosion inhibition efficiency reaching 91.54% at specific temperatures and concentrations. [] This indicates potential applications in materials science, particularly in corrosion prevention.

Q5: How are methyl 1H-1,2,3-triazole-4-carboxylate derivatives synthesized?

A5: Derivatives like ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate can be synthesized using Microwave Assisted Organic Synthesis (MAOS). This method offers advantages like shorter reaction times and higher yields compared to conventional methods. The synthesis typically involves two stages: formation of benzyl azide followed by reaction with ethyl acetoacetate in the presence of a base catalyst. []

Q6: Have any studies investigated the luminescent properties of methyl 1H-1,2,3-triazole-4-carboxylate derivatives?

A6: Yes, research indicates that incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand into Zn(II) and Cd(II) supramolecular metal–organic frameworks (SMOFs) results in crystallization-induced enhanced emission. [] This discovery highlights the potential of these derivatives in materials science, particularly in luminescent materials.

Q7: What computational chemistry approaches have been used to study methyl 1H-1,2,3-triazole-4-carboxylate derivatives?

A7: DFT (Density Functional Theory) calculations, both periodic and molecular TD-DFT, have been employed to investigate the luminescent properties of 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate within SMOFs. These calculations provided insights into the electronic structures and explained the observed luminescence enhancement. []

Q8: What synthetic strategies are used to create diverse methyl 1H-1,2,3-triazole-4-carboxylate derivatives?

A8: Researchers utilize the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) to synthesize diverse triazole derivatives with high regioselectivity. For instance, reacting diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate yields naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the versatility of this approach in introducing various substituents onto the triazole ring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)